molecular formula C34H52O6 B13794919 (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid CAS No. 6089-92-5

(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid

Cat. No.: B13794919
CAS No.: 6089-92-5
M. Wt: 556.8 g/mol
InChI Key: BZDICYRSPZNHNV-LULZRBEKSA-N
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Description

(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid, also known as 2alpha-hydroxy-3beta-acetyloxy-betulic acid, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid and is known for its various biological activities. This compound has been studied for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from natural sources such as the bark of Betula species. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound also modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in immune response and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual acetoxy groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further adds to its uniqueness .

Properties

CAS No.

6089-92-5

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-diacetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C34H52O6/c1-20(35)39-24-19-31(7)25(30(5,6)27(24)40-21(2)36)12-13-33(9)26(31)11-10-22-23-18-29(3,4)14-16-34(23,28(37)38)17-15-32(22,33)8/h10,23-27H,11-19H2,1-9H3,(H,37,38)/t23-,24+,25-,26+,27-,31-,32+,33+,34-/m0/s1

InChI Key

BZDICYRSPZNHNV-LULZRBEKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1OC(=O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1OC(=O)C)(C)C)C

Origin of Product

United States

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